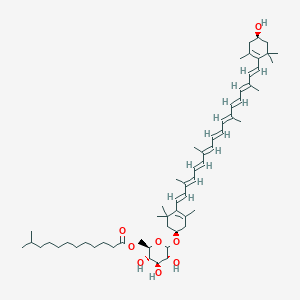
Thermozeaxanthin-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thermozeaxanthin-13 is a polymer.
Aplicaciones Científicas De Investigación
Biotechnological Applications
1.1 Antioxidant Properties
Thermozeaxanthin-13 has been studied for its ability to scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. Research indicates that carotenoids from thermophiles exhibit superior antioxidant activity compared to those from non-thermophilic sources. For instance, deinoxanthin, a related carotenoid, showed significantly higher protection against oxidative damage in vitro compared to traditional carotenoids like β-carotene and lutein .
1.2 Membrane Stabilization
Carotenoids such as this compound can stabilize lipid membranes, making them valuable in drug delivery systems. Their presence enhances membrane fluidity and permeability, which is crucial for the effective delivery of therapeutic agents . Studies have demonstrated that this compound can protect liposomes from oxidative damage, thus improving the stability of encapsulated drugs .
Nutritional Applications
2.1 Dietary Supplementation
this compound is being explored as a dietary supplement due to its potential health benefits, particularly in enhancing immune function and reducing inflammation. Its bioavailability is critical for these effects; studies indicate that carotenoids from thermophiles may have improved absorption rates compared to other sources .
2.2 Aquaculture
In aquaculture, carotenoids are essential for pigmentation and health of aquatic species. This compound could be used as a natural colorant in fish feed, promoting better growth and health in aquaculture species due to its antioxidant properties .
Pharmaceutical Applications
3.1 Potential Drug Development
this compound has shown promise as a ligand for peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic disorders like dyslipidemia and atherosclerosis. Molecular docking studies suggest that this compound interacts favorably with PPARs, indicating its potential use in developing new therapeutic agents .
3.2 Cancer Research
The compound's antioxidant capabilities may also extend to cancer prevention strategies by mitigating oxidative stress, a known contributor to cancer progression. Preliminary studies suggest that carotenoids like this compound could play a role in chemoprevention by enhancing cellular defense mechanisms against oxidative damage .
Case Studies
Propiedades
Fórmula molecular |
C59H90O8 |
|---|---|
Peso molecular |
927.3 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 11-methyldodecanoate |
InChI |
InChI=1S/C59H90O8/c1-41(2)24-18-16-14-13-15-17-19-31-53(61)65-40-52-54(62)55(63)56(64)57(67-52)66-49-37-47(8)51(59(11,12)39-49)35-33-45(6)30-23-28-43(4)26-21-20-25-42(3)27-22-29-44(5)32-34-50-46(7)36-48(60)38-58(50,9)10/h20-23,25-30,32-35,41,48-49,52,54-57,60,62-64H,13-19,24,31,36-40H2,1-12H3/b21-20+,27-22+,28-23+,34-32+,35-33+,42-25+,43-26+,44-29+,45-30+/t48-,49-,52-,54-,55+,56-,57?/m1/s1 |
Clave InChI |
HHINJQKIQDURLW-UKHFUHSISA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















